molecular formula C22H30N2O2 B14234968 N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide CAS No. 332424-82-5

N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide

Cat. No.: B14234968
CAS No.: 332424-82-5
M. Wt: 354.5 g/mol
InChI Key: OXQMJPIIULIGGV-UHFFFAOYSA-N
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Description

N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an allyl group, a cyclohexylamino group, and a phenylethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide typically involves a multicomponent reaction known as the Ugi reaction. This reaction combines an aldehyde (such as benzaldehyde), an amine (such as allylamine), an isocyanide (such as cyclohexyl isocyanide), and a carboxylic acid (such as 3-nitropropionic acid) in a solvent like methanol. The reaction is carried out at room temperature under a nitrogen atmosphere for about 28 hours, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the allyl and phenylethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Allyl-N-(2-(cyclohexylamino)-2-oxo-1-phenylethyl)-3-nitropropanamide
  • N-Allyl-N-(2-(cyclohexylamino)-2-oxo-1-(4-pyridinyl)ethyl)-2,2,2-trifluoroacetamide

Uniqueness

N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

332424-82-5

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

IUPAC Name

N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-N-prop-2-enylpent-4-enamide

InChI

InChI=1S/C22H30N2O2/c1-3-5-16-20(25)24(17-4-2)21(18-12-8-6-9-13-18)22(26)23-19-14-10-7-11-15-19/h3-4,6,8-9,12-13,19,21H,1-2,5,7,10-11,14-17H2,(H,23,26)

InChI Key

OXQMJPIIULIGGV-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)N(CC=C)C(C1=CC=CC=C1)C(=O)NC2CCCCC2

Origin of Product

United States

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